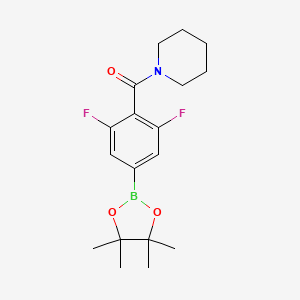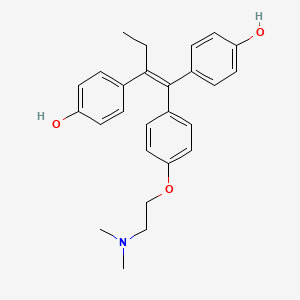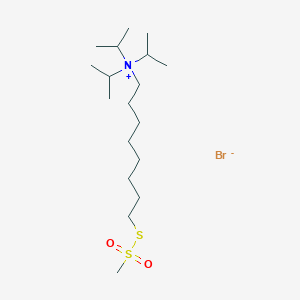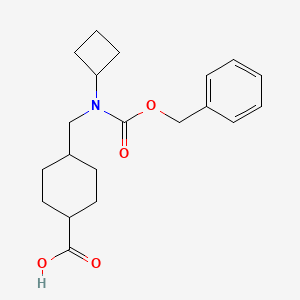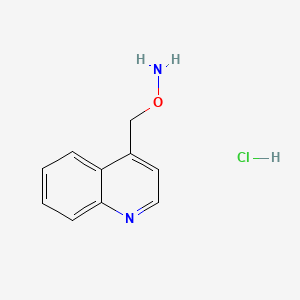
O-(4-Quinolylmethyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD34178926 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it useful in various biomedical applications, including cancer treatment.
Preparation Methods
The preparation of MFCD34178926 involves several synthetic routes and reaction conditions. One common method includes the use of dimethylglyoxime as a starting material, which undergoes a series of reactions involving halogenation, nucleophilic substitution, and cyclization to form the final product. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
MFCD34178926 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MFCD34178926 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
MFCD34178926 has a wide range of scientific research applications, including:
Chemistry: It is used as a photoluminescent probe in various chemical reactions and processes.
Biology: It is used in the study of cellular processes and as a marker for imaging techniques.
Industry: It is used in the production of photoluminescent materials and devices.
Mechanism of Action
The mechanism of action of MFCD34178926 involves its interaction with various molecular targets and pathways. One key mechanism is its ability to chelate copper ions, which leads to the generation of reactive oxygen species. These reactive oxygen species can cause DNA damage and cell cycle arrest, ultimately leading to cell death. This mechanism is particularly effective in cancer cells, which are more susceptible to oxidative stress.
Comparison with Similar Compounds
MFCD34178926 can be compared with other similar compounds, such as:
Dimethylglyoxime: This compound is a precursor in the synthesis of MFCD34178926 and shares some similar properties.
Copper chelators: These compounds also interact with copper ions and have similar mechanisms of action.
Photoluminescent probes: These compounds share the photoluminescent properties of MFCD34178926 and are used in similar applications.
What sets MFCD34178926 apart is its unique combination of photoluminescent properties and its ability to chelate copper ions, making it particularly useful in biomedical applications.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
O-(quinolin-4-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7,11H2;1H |
InChI Key |
SOFISXCQHBVDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



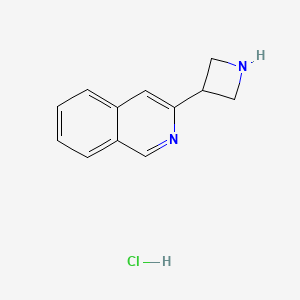


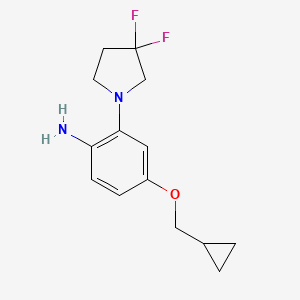

![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)
